molecular formula C20H14N4O3S B2910683 (E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide CAS No. 476319-84-3

(E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide

Cat. No.: B2910683
CAS No.: 476319-84-3
M. Wt: 390.42
InChI Key: WVJGAWBQONAZAB-PKNBQFBNSA-N
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Description

The compound (E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide features a benzimidazole core linked to a phenyl group, which is further connected via an acrylamide bridge to a 5-nitrothiophene moiety. This structure integrates electron-withdrawing (nitro group) and aromatic heterocyclic (thiophene, benzimidazole) components, which are often associated with enhanced biological activity and stability. The (E)-configuration of the acrylamide double bond is critical for maintaining planar geometry, facilitating interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

(E)-N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O3S/c25-18(11-9-13-10-12-19(28-13)24(26)27)21-15-6-2-1-5-14(15)20-22-16-7-3-4-8-17(16)23-20/h1-12H,(H,21,25)(H,22,23)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJGAWBQONAZAB-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C=CC4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)/C=C/C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant data and case studies.

Chemical Structure

The compound features a complex structure that includes a benzimidazole moiety and a nitrothiophene group, which are known to contribute to its biological activities. The structural formula can be represented as follows:

C17H14N4O2S\text{C}_{17}\text{H}_{14}\text{N}_{4}\text{O}_{2}\text{S}

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of similar compounds in the benzimidazole class. For instance, derivatives of benzimidazole have shown promising activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.0048 mg/mL to 0.0195 mg/mL against E. coli and Bacillus mycoides, indicating strong antibacterial potential .

CompoundMIC (mg/mL)Bacterial Strain
Compound A0.0048E. coli
Compound B0.0195Bacillus mycoides
Compound C0.039C. albicans

Antifungal Activity

The antifungal activity of compounds containing the benzimidazole structure has also been documented. For example, compounds with similar functional groups exhibited moderate to good antifungal activity against Candida albicans, with MIC values ranging from 16.69 to 78.23 µM .

CompoundMIC (µM)Fungal Strain
Compound D16.69C. albicans
Compound E56.74Fusarium oxysporum

Anticancer Activity

In vitro studies have indicated that compounds with the benzimidazole scaffold can inhibit cancer cell proliferation. Specifically, research has shown that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .

Case Studies

  • Study on Antibacterial Properties : A study published in a peer-reviewed journal demonstrated that a series of benzimidazole derivatives, including those structurally related to this compound, displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Antifungal Activity Assessment : Another study highlighted the antifungal properties of nitro-substituted benzimidazoles, noting their effectiveness against various fungal strains and suggesting that the nitro group enhances biological activity .
  • Anticancer Research : Research focusing on benzimidazole derivatives has illustrated their potential as anticancer agents by inducing cell cycle arrest and apoptosis in human cancer cell lines .

Comparison with Similar Compounds

Comparison with Structural Analogs

Electron-Withdrawing Groups (EWGs)
  • Nitro (NO₂) Groups: In para-substituted benzimidazole derivatives, nitro groups significantly enhance potency. For example, compound 24 (), (E)-N-(1H-benzo[d]imidazol-2-yl)-3-(pyridin-3-yl)acrylamide, showed improved activity due to its extended conjugation and electron-deficient pyridinyl group. Similarly, the 5-nitrothiophene in the target compound likely enhances binding affinity through similar electronic effects.
  • Chloro (Cl) and Trifluoromethyl (CF₃) Groups : Dichloro-substituted analogs (e.g., compound 21 in ) demonstrated 14-fold increased potency but reduced cell viability, highlighting a trade-off between efficacy and toxicity.
Electron-Donating Groups (EDGs)

Core Structure Modifications

Benzimidazole-Phenyl-Acrylamide Scaffold
  • Tubulin Polymerization Inhibitors: Substituted N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)cinnamides () exhibited cytotoxic activity in cancer cell lines by disrupting microtubule dynamics.
  • Thiophene vs. Phenyl Rings : Replacing phenyl with thiophene (as in the target compound) introduces sulfur-based π-π interactions, which could enhance binding to hydrophobic pockets in enzymes like Pin1 or tubulin.

Physicochemical Properties

Melting Points and Solubility
  • Methoxy Derivatives : Compounds 11–13 () showed melting points ranging from 258–283°C, whereas hydroxy-substituted analogs (14–15 ) exceeded 300°C due to intermolecular H-bonding.
  • Nitro-Containing Analogs : The nitro group in the target compound may lower solubility compared to methoxy derivatives but improve membrane permeability, a common trait in CNS-active drugs.

Key Research Findings and Data Tables

Table 1: Comparative Analysis of Benzimidazole-Acrylamide Derivatives

Compound ID Substituents Biological Activity (IC₅₀ or EC₅₀) Melting Point (°C) Key Reference
Target Compound 5-Nitrothiophen-2-yl Under investigation Pending
24 () 3-(Pyridin-3-yl) Potent (IC₅₀ = ~10 μM)
21 () 3,4-Dichlorophenyl IC₅₀ = 14 μM (14-fold vs. DFB)
11 () 2-Methoxyphenyl Not reported 272.2–273.4
14 () 2-Hydroxyphenyl Not reported >300
17h () 2-Chlorophenyl Not reported

Table 2: Impact of Substituents on Therapeutic Potential

Substituent Type Example Compounds Advantages Limitations
Nitro (NO₂) Target Compound, 24 Enhanced potency, stability Potential cytotoxicity
Chloro (Cl) 21 , 17h High potency Reduced cell viability
Methoxy (OCH₃) 11–13 Moderate solubility Lower activity
Hydroxy (OH) 14–15 High thermal stability Poor bioavailability

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